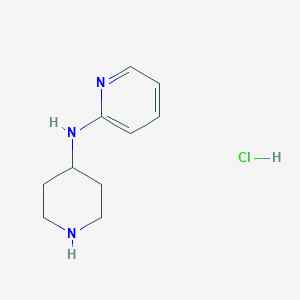

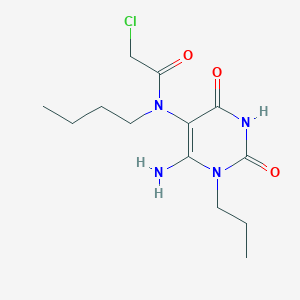

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine hydrochloride” involves the reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine. The resulting product is then reacted with 3-aminopyridine in the presence of hydrochloric acid to form N-piperidin-4-yl-2-pyrrolidin-1-ylpyridin-3-amine hydrochloride.Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical And Chemical Properties Analysis

“this compound” is a white solid . Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Catalysts

N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, potentially used as stereoselective catalysts, have been synthesized using a key intermediate related to N-(piperidin-4-yl)pyridin-2-amine. This process involves nucleophilic substitution and aims at producing chiral compounds for asymmetric synthesis applications (Tian et al., 2012).

Antibacterial Activity

Certain piperidine-containing pyrimidine imines and thiazolidinones have been synthesized, including structures related to N-(piperidin-4-yl)pyridin-2-amine, to evaluate their antibacterial properties. These compounds demonstrate the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).

Neurotransmitter Research

The biological N-oxidation of piperidine, a process related to the metabolism of compounds like N-(piperidin-4-yl)pyridin-2-amine, has been studied, highlighting the importance of such transformations in understanding the pharmacological activity of biogenic amines (Wang et al., 2016).

Catalysis and Material Science

Ceria-supported nanogold has been used for the aerobic oxidation of cyclic amines to lactams, a process relevant to the transformation of compounds with structures similar to N-(piperidin-4-yl)pyridin-2-amine. This research offers insights into the catalytic applications of gold nanoparticles in organic synthesis (Dairo et al., 2016).

DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, showing structural resemblance to N-(piperidin-4-yl)pyridin-2-amine, have been developed for potential applications as DNA-specific fluorescent probes. This highlights the potential of such compounds in bioanalytical chemistry and molecular diagnostics (Perin et al., 2011).

Eigenschaften

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLTQGNTJEIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)